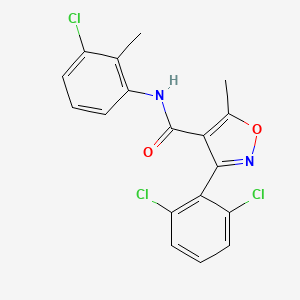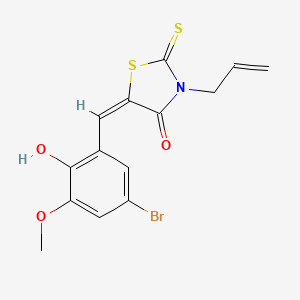![molecular formula C22H17ClN4O3S B3740486 N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide](/img/structure/B3740486.png)
N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide
説明
作用機序
The mechanism of action of N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide involves the inhibition of several key pathways involved in cancer progression. This compound has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to apoptosis in cancer cells. This compound also inhibits the activity of HDACs, which are enzymes involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage, inhibit DNA repair mechanisms, and induce apoptosis. This compound also inhibits the activity of HDACs, leading to changes in gene expression and cell cycle arrest.
実験室実験の利点と制限
N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. This compound has also been shown to exhibit anti-cancer activity against a range of cancer cell lines, making it a promising candidate for further study. However, this compound also has several limitations, including its low solubility and poor pharmacokinetic properties.
将来の方向性
There are several future directions for the study of N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide. One potential area of research is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the synergistic effects of this compound with other anti-cancer agents. Additionally, this compound could be studied for its potential use in combination therapy with other cancer treatments. Finally, this compound could be investigated for its potential use in other disease areas, such as neurodegenerative diseases.
科学的研究の応用
N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of several enzymes involved in cancer progression, including topoisomerase II and HDACs.
特性
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-14(28)15-5-4-6-17(13-15)24-21-22(26-20-8-3-2-7-19(20)25-21)27-31(29,30)18-11-9-16(23)10-12-18/h2-13H,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBBGKLBVZGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3740415.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B3740429.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B3740445.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740448.png)


![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3740466.png)

![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740476.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3740481.png)

![methyl 4-[({[3-(4-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3740499.png)

